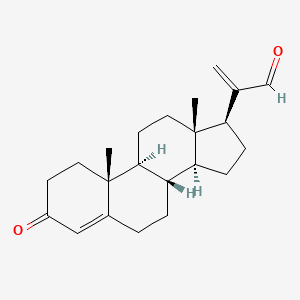
Pregna-4,20-diene-20-carboxaldehyde, 3-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-4,20-diene-20-carboxaldehyde, 3-oxo- involves multiple steps, starting from steroidal precursors. One common method involves the oxidation of pregnenolone derivatives under controlled conditions to introduce the aldehyde and ketone functionalities . The reaction typically requires specific reagents such as chromium trioxide or pyridinium chlorochromate in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of Pregna-4,20-diene-20-carboxaldehyde, 3-oxo- often involves large-scale oxidation processes using advanced catalytic systems to ensure high yield and purity . The process is optimized to minimize by-products and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Pregna-4,20-diene-20-carboxaldehyde, 3-oxo- undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Reagents like halogens or organometallic compounds under controlled temperature and pressure.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted steroidal derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
Pregna-4,20-diene-20-carboxaldehyde, 3-oxo- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.
Biology: Studied for its role in steroid metabolism and hormone regulation.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of steroidal drugs and as a reference standard in quality control
Mechanism of Action
The mechanism of action of Pregna-4,20-diene-20-carboxaldehyde, 3-oxo- involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, influencing various biological pathways related to hormone regulation and cellular metabolism . The compound’s effects are mediated through its binding to these receptors, leading to changes in gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Progesterone: A natural steroid hormone with similar structural features.
Pregnenolone: A precursor in the biosynthesis of various steroid hormones.
Dydrogesterone: A synthetic progestogen with distinct pharmacological properties
Uniqueness
Pregna-4,20-diene-20-carboxaldehyde, 3-oxo- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in steroid chemistry .
Properties
CAS No. |
2257421-80-8 |
|---|---|
Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]prop-2-enal |
InChI |
InChI=1S/C22H30O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12-13,17-20H,1,4-11H2,2-3H3/t17-,18+,19-,20-,21-,22+/m0/s1 |
InChI Key |
JJEGUVZRFNHEHU-GFJXEVPCSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=C)C=O)CCC4=CC(=O)CC[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=C)C=O)CCC4=CC(=O)CCC34C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


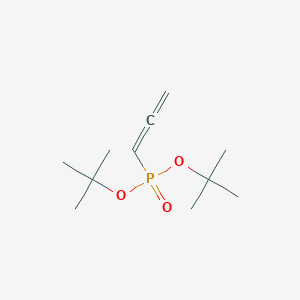
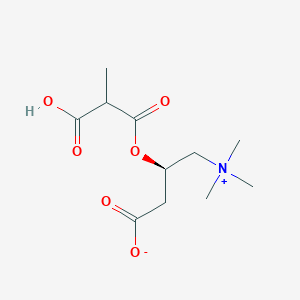

![4-[(2,3-dimethylcyclohexyl)methyl]-1H-imidazole](/img/structure/B15290683.png)
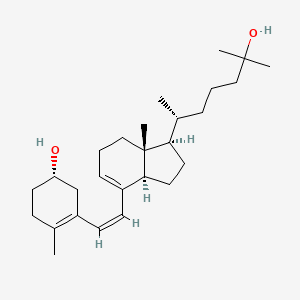
![2-(5-{[(tert-butoxy)carbonyl]amino}-1H-indol-1-yl)aceticacid](/img/structure/B15290693.png)
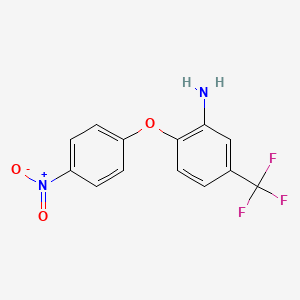


![ethyl (2Z,5S,6E)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B15290725.png)
![N1-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-1,2,4-triazol-3-yl)-2,3,3-trichloroacrylamide](/img/structure/B15290728.png)
![tert-butyl N-[(2S,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B15290734.png)
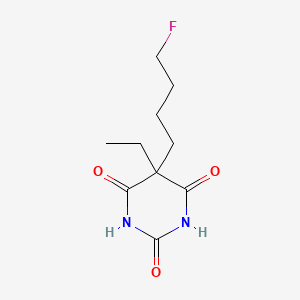
![Tert-butyl 3-[(4-chlorophenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate](/img/structure/B15290739.png)
